Pyridin-4-yl-hydrazine hydrobromide
Overview
Description
Pyridin-4-yl-hydrazine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been described in more than 5500 references, including 2400 patents . These compounds have been used widely in medicinal chemistry due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that the pyrazole derivatives show a broad spectrum of biological activities
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological effects, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . Therefore, it is possible that Pyridin-4-yl-hydrazine hydrobromide may affect similar pathways.
Pharmacokinetics
In silico results, predicted using the swissadme web tool, show that the prepared compounds display desirable adme profile with parameters within acceptable range .
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxic properties against tumor cells . Therefore, it is possible that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds . Therefore, it is possible that similar factors may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl-hydrazine hydrobromide typically involves the reaction of pyridine derivatives with hydrazine. One common method is the reaction of 4-bromopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl-hydrazine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Pyridin-4-yl-hydrazine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyridine derivatives.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: this compound is investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl-hydrazine hydrobromide
- Pyridin-3-yl-hydrazine hydrobromide
- Pyridin-4-yl-hydrazine hydrochloride
Uniqueness
Pyridin-4-yl-hydrazine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to other pyridine derivatives, it may exhibit distinct chemical and pharmacological properties, making it valuable for specific applications .
Properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJCVXDQWJDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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